molecular formula C23H26N2O4 B268739 N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B268739
M. Wt: 394.5 g/mol
InChI Key: MVWSXRRCTVTDJH-UHFFFAOYSA-N
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Description

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor and plays a critical role in B-cell development, differentiation, and survival. Inhibition of BTK by N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent biochemical and physiological effects on B-cells. In preclinical studies, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit B-cell proliferation, induce apoptosis, and suppress the production of cytokines and chemokines. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have potent antitumor activity in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its selectivity for BTK, its potency, and its ability to inhibit downstream signaling pathways critical for B-cell survival and proliferation. However, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has some limitations, including its poor solubility in water and its potential for off-target effects on other kinases.

Future Directions

There are several future directions for the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a potential therapeutic agent. One area of focus is the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a combination therapy with other agents, including chemotherapy and immunotherapy. Another area of focus is the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide for the treatment of autoimmune and inflammatory diseases, where BTK plays a critical role in the pathogenesis of these diseases. Additionally, there is a need for further studies to evaluate the safety and efficacy of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in clinical trials.

Synthesis Methods

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been synthesized through various methods, including a palladium-catalyzed Suzuki-Miyaura coupling reaction, a palladium-catalyzed direct arylation reaction, and a copper-catalyzed amidation reaction. The most commonly used method for synthesizing N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-fluoroaniline with 2-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity in B-cells and has demonstrated efficacy in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

Product Name

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H26N2O4/c26-22(17-9-11-18(12-10-17)29-16-19-6-5-15-28-19)24-21-8-2-1-7-20(21)23(27)25-13-3-4-14-25/h1-2,7-12,19H,3-6,13-16H2,(H,24,26)

InChI Key

MVWSXRRCTVTDJH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Origin of Product

United States

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